molecular formula C8H7F3N2O2 B2671885 N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide CAS No. 2361657-37-4

N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2671885
CAS No.: 2361657-37-4
M. Wt: 220.151
InChI Key: JAALWKJYMKXTFV-UHFFFAOYSA-N
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Description

N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide is a compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the prop-2-enamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted oxazoles and amides. Examples are:

  • N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}acetamide
  • N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}but-2-enamide

Uniqueness

N-{[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxazole ring provides a versatile scaffold for further modifications .

Properties

IUPAC Name

N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-6(14)12-3-5-7(8(9,10)11)15-4-13-5/h2,4H,1,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAALWKJYMKXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(OC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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